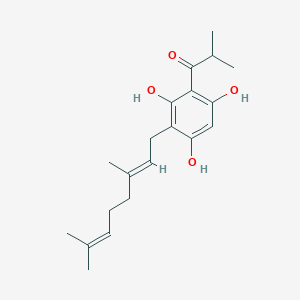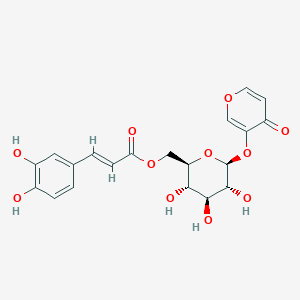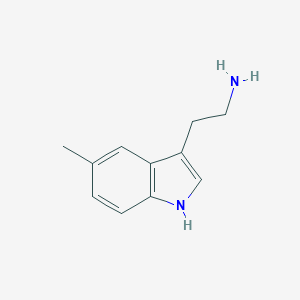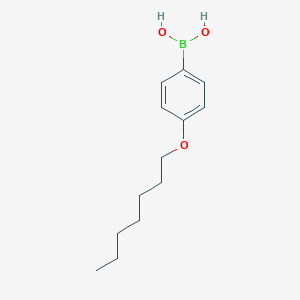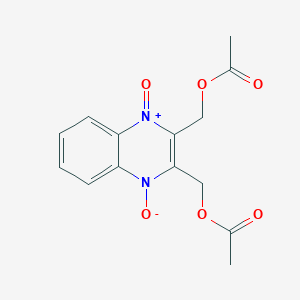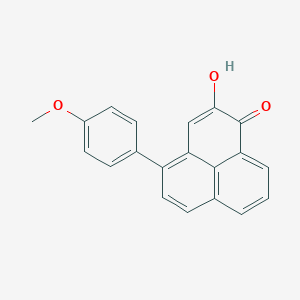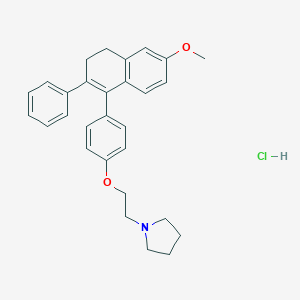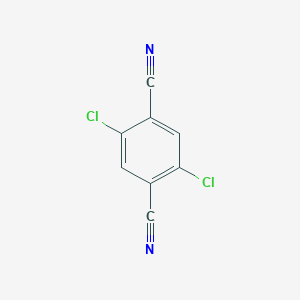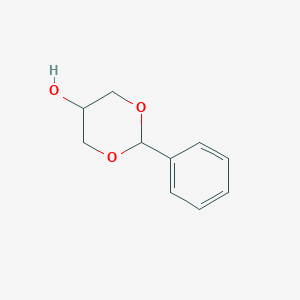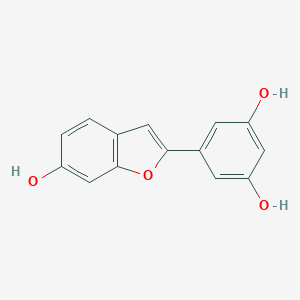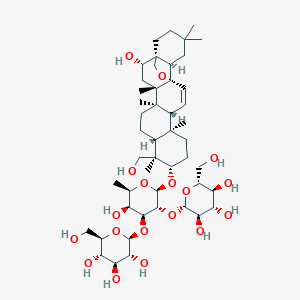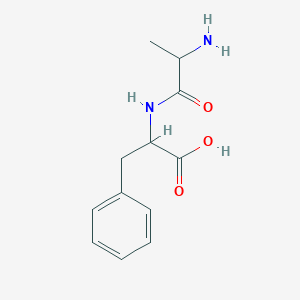
dl-丙氨酰-dl-苯丙氨酸
概述
描述
dl-Alanyl-dl-phenylalanine: is a dipeptide composed of the amino acids alanine and phenylalanine. It is a synthetic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is often used in biochemical research and has applications in various scientific fields.
科学研究应用
Chemistry: dl-Alanyl-dl-phenylalanine is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the behavior of dipeptides under different conditions .
Biology: In biological research, dl-Alanyl-dl-phenylalanine is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various enzymes, allowing scientists to investigate enzyme kinetics and mechanisms .
Medicine: Its stability and ease of synthesis make it an attractive candidate for developing new drugs .
Industry: In the industrial sector, dl-Alanyl-dl-phenylalanine is used in the production of specialty chemicals and as a building block for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: dl-Alanyl-dl-phenylalanine can be synthesized through the condensation of dl-alanine and dl-phenylalanine using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Enzymatic Synthesis: Another method involves the use of enzymes such as phenylalanine ammonia-lyase to catalyze the formation of the dipeptide from its constituent amino acids.
Industrial Production Methods: Industrial production of dl-Alanyl-dl-phenylalanine often involves large-scale chemical synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions:
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the dipeptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of dl-Alanyl-dl-phenylalanine.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with various functional groups.
作用机制
dl-Alanyl-dl-phenylalanine exerts its effects primarily through interactions with enzymes and proteins. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. The compound’s molecular targets include various proteases and peptidases, which catalyze its breakdown into constituent amino acids . The pathways involved in its metabolism are similar to those of other dipeptides, involving enzymatic hydrolysis and subsequent absorption of the amino acids .
相似化合物的比较
dl-Alanyl-dl-tyrosine: Another dipeptide with similar properties but includes a tyrosine residue instead of phenylalanine.
dl-Alanyl-dl-valine: A dipeptide with valine instead of phenylalanine, exhibiting different hydrophobic interactions.
dl-Alanyl-dl-leucine: Similar to dl-Alanyl-dl-phenylalanine but with leucine, affecting its solubility and reactivity.
Uniqueness: dl-Alanyl-dl-phenylalanine is unique due to the presence of the phenylalanine residue, which imparts distinct aromatic properties and reactivity. This makes it particularly useful in studies involving aromatic interactions and peptide stability .
属性
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
| Record name | Alanylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dl-Alanyl-dl-phenylalanine in peptide chemistry?
A1: dl-Alanyl-dl-phenylalanine serves as a valuable building block in peptide synthesis. The provided research highlights its use in studying the phthaloyl method for peptide synthesis []. This method, involving phthalimidoacyl chlorides reacting with amino acids like dl-Alanyl-dl-phenylalanine, offers a route to creating longer peptide chains. These synthesized peptides have potential applications in various fields, including pharmaceuticals and materials science.
Q2: How is dl-Alanyl-dl-phenylalanine synthesized, and what challenges are associated with its preparation?
A2: The research by [] describes a method for synthesizing dl-Alanyl-dl-phenylalanine using the phthaloyl method. This involves reacting phthalimidoacyl chloride with dl-Alanyl-dl-phenylalanine in glacial acetic acid, followed by hydrazinolysis to obtain the desired dipeptide. While this method offers a pathway to dl-Alanyl-dl-phenylalanine, it might present challenges regarding yield optimization and purification, common considerations in peptide synthesis.
Q3: Can dl-Alanyl-dl-phenylalanine be used to synthesize cyclic peptides?
A3: While not directly demonstrated in the provided articles, the use of dl-Alanyl-dl-phenylalanine in synthesizing cyclic peptides, specifically piperazinediones, is plausible. A related study [] details the synthesis of 1-substituted-2,5(4H)-piperazinediones. Although it utilizes glycylglycine, dl-alanyl-DL-alanine, and dl-alanyl-DL-phenylalanine for synthesizing different piperazinediones, the potential for incorporating dl-Alanyl-dl-phenylalanine into similar cyclic structures exists. This possibility opens avenues for exploring the use of dl-Alanyl-dl-phenylalanine in creating structurally diverse cyclic peptides with potential biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
